4-Aminobenzonitrile hydrochloride
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Overview
Description
4-Aminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H6N2·HCl. It is a derivative of benzonitrile, where an amino group is substituted at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group . Another method includes the reaction of 4-chlorobenzonitrile with ammonia under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrobenzonitrile. This process is efficient and yields high purity products. The reaction is typically carried out in a solvent such as ethanol or methanol, with palladium on carbon as the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Nitrobenzonitrile
Reduction: 4-Aminobenzylamine
Substitution: 4-Acetamidobenzonitrile, 4-Sulfonamidobenzonitrile
Scientific Research Applications
4-Aminobenzonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzonitrile
- 4-Chlorobenzonitrile
- 4-Aminobenzamide
Uniqueness
4-Aminobenzonitrile hydrochloride is unique due to its dual functional groups (amino and nitrile), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
2570-98-1 |
---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
4-aminobenzonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,9H2;1H |
InChI Key |
JTEZENDVAJWZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N.Cl |
Origin of Product |
United States |
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